molecular formula C13H17N3O3S B5500039 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5500039
M. Wt: 295.36 g/mol
InChI Key: OZNSXOZZIIBPFM-UHFFFAOYSA-N
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Description

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide is 295.09906259 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The compound 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide, while not directly mentioned in the available literature, is structurally related to various sulfonamide derivatives that have been synthesized and studied for their chemical reactivity and potential applications. For instance, sulfonamide derivatives have been synthesized through the reaction of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides with nitrogen nucleophiles, leading to pyrazolo derivatives. These compounds were evaluated for their antibacterial activities against several bacterial strains, demonstrating significant activities in some cases (Mohamed, 2007).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives, similar to the compound , have been extensively investigated. For example, a study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives highlighted their reactivity and potential biological applications. The synthesized compounds exhibited significant antibacterial activities against pathogens such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, showcasing the potential of sulfonamide derivatives in antimicrobial applications (Mohamed, 2007).

Enzyme Inhibition

Sulfonamide derivatives have been investigated for their ability to inhibit various enzymes, providing insights into their potential therapeutic applications. For example, pyrazoline benzensulfonamides were synthesized and tested for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, demonstrating significant inhibitory activities. These findings suggest the potential of sulfonamide derivatives, including compounds structurally related to 1-ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide, in the development of novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-3-16-10-12(9-14-16)20(17,18)15-8-11-6-4-5-7-13(11)19-2/h4-7,9-10,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSXOZZIIBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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